2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide is a complex organic compound classified as a pyridinium salt. This compound is notable for its structural features that incorporate both imidazole and pyrimidine rings, which are common in various bioactive molecules and pharmaceuticals. Pyridinium salts are recognized for their significant roles in medicinal chemistry, particularly due to their biological activity and versatility in synthetic applications.
The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide typically involves several steps common to the production of pyridinium salts. Although specific methods for this compound are not extensively documented, the general approach includes:
These processes highlight the compound's derivation from more fundamental pyridine and pyrimidine structures through well-established organic synthesis techniques.
The molecular formula of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide is , with a molecular weight of approximately 337.11 g/mol. The structural representation can be summarized using several notations:
InChI=1S/C9H11N3O3.HI/c1-11-4-6-3-7(8(13)15-2)10-9(14)12(6)5-11;/h4-5,7H,3H2,1-2H3;1H/t7-;/m0./s1
C[N+]1=CN2C(=C1)CC(NC2=O)C(=O)OC.[I-]
These representations reveal the intricate connectivity between atoms within the molecule and underscore its potential reactivity due to functional groups like carbonyls and quaternary nitrogen.
Pyridinium salts such as 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide are known for their diverse reactivity patterns. They can participate in various chemical reactions including:
These reactions are pivotal in exploring the compound's utility in synthetic pathways and its role in developing pharmaceutical agents.
The mechanism of action for compounds like 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide often involves interactions at the molecular level with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may not be detailed in available literature, similar compounds typically exhibit mechanisms that include:
Understanding these mechanisms is crucial for evaluating the therapeutic potential of such compounds.
The physical and chemical properties of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide include:
These properties influence its handling in laboratory settings and applications in various formulations.
The scientific applications of 2-Methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide are broad-ranging:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in ongoing research and development efforts within these fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2